D-Mannose-13C,d

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

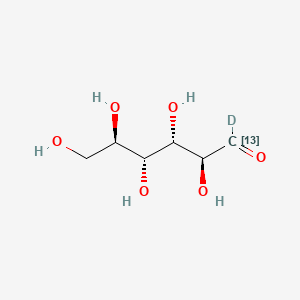

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.15 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-1-deuterio-2,3,4,5,6-pentahydroxy(113C)hexan-1-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1D |

InChI Key |

GZCGUPFRVQAUEE-DSMUXQPHSA-N |

Isomeric SMILES |

[2H][13C](=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Mannose-¹³C,d: A Technical Guide to its Application in Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Mannose-¹³C,d, an isotopically labeled monosaccharide, and its critical role in advancing metabolic research. By enabling the precise tracking of mannose through various biochemical pathways, this tracer molecule offers invaluable insights into cellular metabolism, particularly in the context of glycosylation and its interplay with central carbon metabolism. This document details the properties of D-Mannose-¹³C,d, presents quantitative data from key studies, outlines experimental protocols for its use, and visualizes the complex metabolic pathways it helps to elucidate.

Introduction to D-Mannose and its Isotopically Labeled Forms

D-Mannose is a naturally occurring simple sugar, a C-2 epimer of D-glucose, that plays a fundamental role in human metabolism, most notably as a precursor for the synthesis of glycoproteins.[1][2] While free D-mannose is found in small amounts in fruits like oranges and apples, it is more commonly a structural component of polysaccharides and glycoproteins.[3] Its metabolism is intricately linked with that of glucose, and it can be either derived from glucose or converted to glucose for catabolic processes.[3]

To study the metabolic fate of mannose, researchers utilize isotopically labeled versions, such as D-Mannose-¹³C,d. This molecule is a "heavy" version of D-mannose where one or more carbon atoms are replaced with the stable isotope carbon-13 (¹³C) and one or more hydrogen atoms are replaced with deuterium (²H or d).[4] This dual labeling allows for sophisticated experimental designs to trace the mannose backbone and specific hydrogen atoms through metabolic transformations. Other common labeled forms include uniformly ¹³C-labeled D-Mannose (U-¹³C₆), where all six carbon atoms are ¹³C, and specifically labeled versions like D-Mannose-1-¹³C.[5] The use of stable isotopes like ¹³C and ²H provides a more precise and quantitative alternative to traditional radiolabeling methods.[3]

The Role of D-Mannose-¹³C,d in Metabolic Tracing

The primary application of D-Mannose-¹³C,d and other isotopically labeled mannose variants is in metabolic flux analysis, a powerful technique to measure the rates of metabolic reactions within a living system.[6] By introducing the labeled mannose into a biological system (e.g., cell culture), researchers can track the incorporation of the heavy isotopes into various downstream metabolites. This information reveals the contributions of exogenous mannose to different metabolic pathways and helps to quantify the flux through these pathways.

A major focus of these tracing studies is glycosylation , the enzymatic process that attaches glycans (carbohydrate chains) to proteins and lipids.[6][7] Mannose is a critical building block for N-linked glycans, and tracing studies have been instrumental in understanding the relative contributions of extracellular mannose versus glucose-derived mannose to the synthesis of these complex structures.[3][8]

Key questions addressed by D-Mannose-¹³C,d tracing studies include:

-

What is the rate of exogenous mannose uptake and incorporation into glycoproteins?

-

How does the availability of mannose in the cellular environment affect its utilization compared to glucose?

-

What are the alternative metabolic fates of mannose within the cell?

-

How do disease states, such as cancer, alter mannose metabolism and glycosylation patterns?[9]

Quantitative Data from Metabolic Tracing Studies

The use of stable isotope tracers allows for precise quantification of metabolic processes. The following tables summarize key quantitative findings from studies utilizing labeled mannose.

| Parameter | Cell Type | Value | Isotopic Tracer(s) Used | Reference |

| Mannose Uptake Rate | Fibroblasts | 9.4–22 nmol/mg protein/h | [4-¹³C]mannose | [8] |

| Glucose Uptake Rate | Fibroblasts | 1500–2200 nmol/mg protein/h | [1,2-¹³C]glucose | [8] |

| Mannose Contribution to N-glycans | Various | 0.1–0.2 nmol/mg/h | [4-¹³C]mannose | [8] |

| Glucose Contribution to N-glycans | Various | 0.1–0.4 nmol/mg/h | [1,2-¹³C]glucose | [8] |

| Efficiency of Mannose in N-glycans | Various | 1–2% of transported mannose | [4-¹³C]mannose | [8] |

| Efficiency of Glucose in N-glycans | Various | 0.01–0.03% of transported glucose | [1,2-¹³C]glucose | [8] |

| N-glycan Mannose Half-life (t½) | Fibroblasts | 24 hours | Heavy isotope-labeled cells chased with unlabeled medium | [8] |

Table 1: Comparative uptake and incorporation rates of mannose and glucose.

| Condition | Observation | Isotopic Tracer(s) Used | Reference |

| Physiological Mannose (50 µM) | Exogenous mannose can contribute up to 50% of the mannose in N-glycans. | ¹³C or ²H labeled mannose | [3] |

| Physiological Mannose (50 µM) | Labeled mannose is undetectable in other N-glycan sugars (galactose, N-acetylglucosamine) or glycogen. | [4-¹³C]mannose | [8] |

| High Mannose (1 mM) | Mannose becomes the sole source of mannose in N-glycans. | Labeled mannose | [3] |

| High Mannose (1 mM) | Labeled mannose is easily detected in galactose and N-acetylglucosamine of N-glycans. | Labeled mannose | [3] |

| High Mannose (1 mM) | Most mannose is catabolized to pyruvate, lactate, and alanine. | Labeled mannose | [3] |

| High Mannose (1 mM) | Labeled mannose is not found in glycogen. | Labeled mannose | [3] |

Table 2: Metabolic fate of mannose at different concentrations.

Experimental Protocols

The following provides a generalized methodology for a metabolic tracing experiment using D-Mannose-¹³C,d. Specific parameters will vary depending on the cell type and experimental goals.

4.1. Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells of interest (e.g., fibroblasts, cancer cell lines) in appropriate growth medium and allow them to adhere and reach the desired confluency.

-

Labeling Medium Preparation: Prepare a custom medium containing a known concentration of D-Mannose-¹³C,d. The concentration can be varied to mimic physiological (e.g., 50 µM) or high-mannose conditions (e.g., 1 mM). Often, a parallel experiment using labeled glucose (e.g., [1,2-¹³C]glucose) is run for comparison.[8]

-

Labeling: Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the prepared labeling medium.

-

Incubation: Incubate the cells for a defined period (e.g., 2 to 24 hours). The duration depends on the turnover rate of the metabolites of interest. For N-glycans, a 16-24 hour labeling period is common.[8]

4.2. Sample Preparation and Analysis

-

Metabolite Extraction: After incubation, wash the cells and extract metabolites using appropriate solvents (e.g., methanol/water/chloroform).

-

Glycoprotein Isolation and Hydrolysis: For glycan analysis, glycoproteins are typically isolated from cell lysates. The N-glycans are then released enzymatically (e.g., using PNGase F) and hydrolyzed into their constituent monosaccharides.[8]

-

Derivatization: The monosaccharides are chemically derivatized (e.g., to aldonitrile derivatives) to make them volatile for gas chromatography analysis.[8]

-

Mass Spectrometry Analysis: The derivatized samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[3] The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the detection and quantification of the isotopically labeled fragments.

-

Data Analysis: The mass isotopomer distribution (the relative abundance of different isotopically labeled forms of a metabolite) is determined. This data is then used to calculate metabolic fluxes and the relative contribution of the tracer to different metabolic pools.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving mannose and a typical experimental workflow for a tracing study.

Caption: Metabolic fate of exogenous mannose and its interaction with glucose metabolism.

Caption: A generalized workflow for a metabolic tracing experiment using labeled mannose.

Conclusion

D-Mannose-¹³C,d and other stable isotope-labeled mannose tracers are indispensable tools for modern metabolic research. They provide a precise and quantitative means to dissect the complex pathways of mannose metabolism, particularly its crucial role in glycosylation. The data generated from these studies enhances our fundamental understanding of cellular biochemistry and has significant implications for drug development, especially in areas like oncology where altered glycosylation is a hallmark of disease. The methodologies and data presented in this guide serve as a valuable resource for scientists aiming to leverage the power of metabolic tracing in their research endeavors.

References

- 1. d-Mannose: Properties, Production, and Applications: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-2 - Immunomart [immunomart.org]

- 5. D-Mannose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6567-0.25 [isotope.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peer review in Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells | eLife [elifesciences.org]

Understanding the basics of stable isotope labeling with D-Mannose-13C,d.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling using D-Mannose-¹³C,d. This powerful technique is instrumental in elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the dynamics of glycosylation in various biological systems.

Core Concepts of Stable Isotope Labeling

Stable isotope labeling involves the use of non-radioactive isotopes, such as ¹³C and deuterium (d), to trace the metabolic fate of molecules within a biological system.[1][2][3] D-Mannose, a C-2 epimer of glucose, is a key monosaccharide in several metabolic processes, most notably N-linked glycosylation.[4][5] By introducing D-Mannose labeled with ¹³C and/or deuterium, researchers can track its incorporation into various biomolecules, providing critical insights into cellular metabolism and physiology.[4]

The primary analytical techniques for detecting and quantifying these labeled molecules are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7][8] These methods allow for the precise measurement of isotopic enrichment in metabolites and macromolecules, enabling the quantitative analysis of metabolic pathways.[9][10]

Key Signaling Pathways Involving D-Mannose

D-Mannose and its metabolites are integral to several critical cellular signaling and biosynthetic pathways. Understanding these pathways is essential for interpreting the results of stable isotope labeling experiments.

Metabolic Fate of D-Mannose

Exogenously supplied D-mannose is transported into the cell and phosphorylated by hexokinase to form mannose-6-phosphate. This intermediate can then enter the N-linked glycosylation pathway or be isomerized to fructose-6-phosphate to enter glycolysis.[4][11]

Caption: Metabolic pathway of D-Mannose entering cellular metabolism.

N-linked Glycosylation Pathway

N-linked glycosylation is a crucial post-translational modification of proteins that begins in the endoplasmic reticulum (ER).[12][13][14][15] The process involves the assembly of a lipid-linked oligosaccharide precursor, which contains mannose residues, and its subsequent transfer to nascent polypeptide chains.[14][16]

References

- 1. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]

- 3. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for D-Mannose (HMDB0000169) [hmdb.ca]

- 6. mdpi.com [mdpi.com]

- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Item - Simplified view of N-linked glycosylation pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 14. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 15. physiol.uzh.ch [physiol.uzh.ch]

- 16. researchgate.net [researchgate.net]

D-Mannose-¹³C,d as a Tracer for In Vitro Mannose Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotope-labeled D-Mannose, specifically D-Mannose-¹³C,d, as a tracer to investigate mannose metabolism in vitro. This powerful technique offers a precise and quantitative method to dissect the intricate pathways of mannose utilization, from its entry into the cell to its incorporation into vital biomolecules. This guide details the core metabolic pathways, experimental protocols for tracer studies, and data analysis strategies, providing researchers with the foundational knowledge to design and execute robust experiments in this field.

Introduction to Mannose Metabolism and Isotope Tracing

D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in cellular metabolism, primarily serving as a precursor for the synthesis of glycoconjugates, including N-linked glycoproteins.[1] The study of mannose metabolism is crucial for understanding various physiological and pathological processes, including congenital disorders of glycosylation (CDG), cancer biology, and immunology.

Stable isotope tracing has emerged as a powerful tool to elucidate metabolic pathways. Unlike traditional radiolabeling, stable isotopes like ¹³C are non-radioactive and can be detected by mass spectrometry (MS), allowing for the precise quantification of their incorporation into various metabolites. D-Mannose-¹³C,d, a version of mannose where one or more carbon atoms are replaced with the heavy isotope ¹³C, and potentially deuterium (d), serves as an ideal tracer to follow the metabolic fate of exogenous mannose.

Core Mannose Metabolic Pathways

Exogenous mannose is transported into the cell and enters a central metabolic pathway that intersects with glycolysis and branches into glycosylation pathways. The key steps are outlined below:

-

Phosphorylation: Upon entering the cell, mannose is phosphorylated by Hexokinase (HK) to form Mannose-6-Phosphate (Man-6-P) .

-

Isomerization: Man-6-P stands at a critical metabolic branch point. It can be isomerized by Phosphomannose Isomerase (PMI) to Fructose-6-Phosphate (Fru-6-P) , which then enters the glycolytic pathway.

-

Conversion to Mannose-1-Phosphate: Alternatively, Man-6-P can be converted to Mannose-1-Phosphate (Man-1-P) by Phosphomannomutase (PMM2) .

-

Activation to GDP-Mannose: Man-1-P is then activated to Guanosine Diphosphate-Mannose (GDP-Mannose) by GDP-mannose pyrophosphorylase (GMPP) . GDP-Mannose is the primary donor of mannose for the synthesis of N-linked glycans and other mannosylated molecules.

The following diagram illustrates the central pathways of mannose metabolism.

Experimental Protocols for D-Mannose-¹³C,d Tracing

This section provides a generalized protocol for conducting in vitro stable isotope tracing experiments using D-Mannose-¹³C,d. Specific parameters may need to be optimized based on the cell type and experimental goals.

Cell Culture and Labeling

A typical experimental workflow for a D-Mannose-¹³C,d tracing study is depicted below.

Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%). The cell density should be optimized to ensure sufficient material for analysis without nutrient limitation.

-

Preparation of Labeling Medium: Prepare culture medium containing the desired concentration of D-Mannose-¹³C,d. A common starting point is to replace the unlabeled mannose in the medium with the labeled counterpart. If the base medium does not contain mannose, it can be supplemented. Physiological concentrations of mannose in human plasma are around 50 µM.[2] For tracing studies, concentrations ranging from 50 µM to 1 mM have been used.[2][3] It is also important to maintain a physiological concentration of glucose (e.g., 5 mM) in the medium.

-

Labeling: Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a defined period. The incubation time will depend on the metabolic process being studied:

-

Harvesting and Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold PBS and then quench metabolism. A common method is to add a cold solvent, such as 80% methanol pre-chilled to -80°C.[5]

Metabolite Extraction

The choice of extraction method depends on the target metabolites.

For Polar Metabolites (e.g., Man-6-P, GDP-Mannose):

-

After quenching with cold methanol, scrape the cells and collect the cell lysate.

-

Perform freeze-thaw cycles (e.g., three cycles of alternating between liquid nitrogen/dry ice and a 37°C water bath) to ensure complete cell lysis.[5]

-

Centrifuge the lysate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cell debris.

-

Collect the supernatant containing the polar metabolites. The sample can be dried under a stream of nitrogen or by vacuum centrifugation and stored at -80°C until analysis.

For N-Glycans:

-

After harvesting, cell pellets can be subjected to enzymatic release of N-glycans using PNGase F.

-

The released glycans can then be purified and, if necessary, derivatized for analysis.

Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the preferred method for analyzing the isotopic enrichment of mannose and its phosphorylated derivatives.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating polar metabolites like sugar phosphates.

-

Column: A HILIC column with an amide or amine stationary phase is commonly used.

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate).

-

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is essential for resolving the different isotopologues (molecules that differ only in their isotopic composition).

-

Ionization: Electrospray ionization (ESI) in negative mode is often used for the analysis of phosphorylated sugars.

-

Data Acquisition: Data can be acquired in full scan mode to observe all isotopologues or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is often used for the analysis of monosaccharides released from glycoproteins.

-

Hydrolysis: Glycoproteins are hydrolyzed (e.g., with trifluoroacetic acid) to release the constituent monosaccharides.

-

Derivatization: The monosaccharides are then derivatized to make them volatile for GC analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Analysis: The derivatized samples are analyzed by GC-MS to determine the isotopic enrichment of mannose.

Data Presentation and Analysis

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a D-Mannose-¹³C₆ tracing experiment in two different cell lines.

Table 1: Isotopic Enrichment of Mannose Metabolites after 24-hour Labeling with 1 mM D-Mannose-¹³C₆

| Metabolite | Cell Line A (% ¹³C Enrichment) | Cell Line B (% ¹³C Enrichment) |

| Mannose-6-Phosphate | 85.2 ± 3.1 | 92.5 ± 2.5 |

| GDP-Mannose | 78.9 ± 4.2 | 88.1 ± 3.0 |

| Mannose in N-Glycans | 65.7 ± 5.5 | 75.3 ± 4.8 |

Table 2: Contribution of Exogenous Mannose to N-Glycan Mannose

This table is based on data from a study that used [4-¹³C]mannose to determine the contribution of exogenous mannose to N-glycans in different cell lines under physiological concentrations (50 µM mannose, 5 mM glucose).[3]

| Cell Line | Source of N-Glycan Mannose | % Contribution |

| Control Fibroblasts | Exogenous Mannose | 25-30% |

| Glucose | 70-75% | |

| MPI-deficient Fibroblasts | Exogenous Mannose | ~80% |

| Glucose | ~20% |

Metabolic Flux Analysis

The MID data can be used to perform metabolic flux analysis (MFA), a computational method to quantify the rates (fluxes) of metabolic reactions. MFA requires a metabolic network model and specialized software to fit the experimental MID data to the model and estimate the fluxes.

The logical relationship for determining the relative flux of mannose into glycosylation versus glycolysis is depicted below.

References

- 1. academic.oup.com [academic.oup.com]

- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Mannose-13C,d Labeling in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with D-Mannose-13C,d is a powerful technique for tracing the metabolic fate of mannose in cultured cells. This approach is instrumental in understanding the biosynthesis of glycoproteins, which play crucial roles in cell signaling, adhesion, and immune responses. By introducing mannose labeled with heavy isotopes of carbon (¹³C) and deuterium (d), researchers can quantitatively track its incorporation into various glycans and glycoproteins using mass spectrometry. These insights are valuable for studying disease states with altered glycosylation, such as congenital disorders of glycosylation (CDG) and cancer, and for the development of novel therapeutics targeting these pathways. This document provides a detailed protocol for the application of this compound labeling in cultured cells, from cell culture and labeling to sample preparation and analysis.

Metabolic Pathway of D-Mannose

D-mannose enters the cell and is phosphorylated to mannose-6-phosphate. From there, it can be converted to fructose-6-phosphate and enter glycolysis or be converted to GDP-mannose, the precursor for N-linked glycosylation.

Caption: Metabolic pathway of this compound incorporation into N-glycans.

Experimental Workflow

The overall experimental workflow for this compound labeling in cultured cells involves several key stages, from cell culture preparation to the final analysis of labeled glycoproteins.

Caption: Experimental workflow for this compound labeling.

Detailed Protocols

1. Preparation of Labeling Medium

The composition of the cell culture medium is critical for successful stable isotope labeling. Standard media contain unlabeled glucose and other metabolites that can dilute the isotopic label. Therefore, a custom medium is required.

-

Basal Medium: Use a glucose-free and pyruvate-free formulation of your standard medium (e.g., DMEM, RPMI-1640).

-

Serum: Use dialyzed fetal bovine serum (dFBS) to remove small molecule metabolites, including unlabeled mannose and glucose. The final concentration of dFBS will depend on the cell line, typically 10%.

-

Labeled Mannose: Add this compound to the desired final concentration. The optimal concentration may vary between cell lines but is often in the range of 50-200 µM.

-

Unlabeled Glucose: Add unlabeled glucose to a physiological concentration, typically 5 mM, unless the experimental design requires otherwise.

-

Other Supplements: Add other necessary supplements such as L-glutamine (typically 2 mM) and penicillin/streptomycin.

-

Filtration: Sterile filter the final medium through a 0.22 µm filter.

2. Cell Culture and Labeling

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow for exponential growth during the labeling period. A starting density of approximately 200,000 cells per well in a 6-well plate is a common starting point.

-

Pre-culture: Culture cells in standard (unlabeled) medium overnight to allow for attachment and recovery.

-

Labeling: The next day, wash the cells once with sterile phosphate-buffered saline (PBS) and replace the standard medium with the pre-warmed labeling medium containing this compound.

-

Incubation: The incubation time for labeling will depend on the cell doubling time and the turnover rate of the glycoproteins of interest. A typical labeling period is 24-72 hours. For many cell lines, significant incorporation can be observed within 24 hours.

3. Cell Harvesting and Glycoprotein Extraction

-

Harvesting: For adherent cells, wash the cells twice with ice-cold PBS, and then harvest by scraping into a small volume of PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Precipitation: Precipitate the total protein by adding a cold solvent such as acetone or trichloroacetic acid (TCA). Pellet the precipitated protein by centrifugation.

4. Release and Purification of N-glycans

-

Denaturation: Resuspend the protein pellet in a denaturation buffer (e.g., containing SDS and DTT) and heat to denature the proteins.

-

Enzymatic Release: Add PNGase F to the denatured protein solution to cleave N-linked glycans from the glycoproteins. Incubate according to the manufacturer's instructions, typically overnight at 37°C.

-

Purification: The released N-glycans can be purified using various methods, such as solid-phase extraction (SPE) with graphitized carbon cartridges.

5. Hydrolysis of N-glycans to Monosaccharides

-

Acid Hydrolysis: Hydrolyze the purified N-glycans to their constituent monosaccharides using an acid such as 2 M trifluoroacetic acid (TFA). Incubate at 121°C for 2-3 hours.

-

Acid Removal: Remove the acid by evaporation under a stream of nitrogen or by lyophilization.

6. Derivatization of Monosaccharides for GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), the polar monosaccharides must be derivatized to increase their volatility. The aldonitrile acetate method is a common and reliable procedure.

-

Reduction: Reduce the monosaccharides to alditols using sodium borohydride (NaBH4).

-

Acetylation: Acetylate the alditols using acetic anhydride and a catalyst such as pyridine or N-methylimidazole.

-

Extraction: Extract the derivatized monosaccharides into an organic solvent such as chloroform or ethyl acetate.

-

Drying: Dry the organic phase over anhydrous sodium sulfate and then evaporate to dryness.

-

Reconstitution: Reconstitute the dried derivatized sample in a small volume of a suitable solvent (e.g., chloroform) for GC-MS analysis.

7. GC-MS Analysis

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A capillary column suitable for sugar analysis (e.g., a column with a moderately polar stationary phase) should be used.

-

Temperature Program: An appropriate temperature program should be used to separate the different derivatized monosaccharides.

-

Mass Spectrometry: The mass spectrometer should be operated in electron impact (EI) mode.

-

Data Acquisition: Acquire data in full scan mode to identify the derivatized monosaccharides based on their retention times and mass spectra. Use selected ion monitoring (SIM) for accurate quantification of the different isotopologues.

Data Presentation

The quantitative data obtained from the GC-MS analysis can be summarized in tables to facilitate comparison between different experimental conditions or cell lines.

Table 1: Recommended Labeling Conditions for Different Cell Lines

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Reference |

| Human Fibroblasts | 50 | 24-72 | |

| MPI-deficient Fibroblasts | 50 | 24-72 | |

| Various Cancer Cell Lines | 50 - 200 | 24 | |

| Caco-2 | Not specified | Not specified | |

| M213 | Not specified | Not specified |

Table 2: Observed Isotopic Enrichment in N-glycan Mannose

| Cell Line | This compound Concentration (µM) | Glucose Concentration (mM) | % Mannose from exogenous D-Mannose | Reference |

| Human Fibroblasts | 50 | 5 | ~25-30% | |

| MPI-deficient Fibroblasts | 50 | 5 | ~80% | |

| Various Cancer Cell Lines | 50 | 5 | ~10-45% | |

| Human Fibroblasts | 1000 | 5 | >95% |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low isotopic enrichment | - Unlabeled mannose in serum. - Insufficient labeling time. - High levels of endogenous mannose synthesis. | - Use dialyzed FBS. - Increase incubation time. - This may be inherent to the cell line; consider co-labeling with a labeled glucose tracer to assess relative pathway flux. |

| Poor cell viability | - Toxicity of labeled compound. - Nutrient depletion in the medium. | - Test a range of this compound concentrations. - Ensure adequate volume of labeling medium and monitor cell confluence. |

| No or low signal in GC-MS | - Incomplete hydrolysis or derivatization. - Loss of sample during preparation. | - Optimize hydrolysis and derivatization conditions. - Be careful during solvent extraction and evaporation steps. |

| Poor chromatographic separation | - Inappropriate GC column or temperature program. | - Consult literature for optimized GC conditions for aldonitrile acetate derivatives of monosaccharides. |

Application Note and Protocols for Mass Spectrometry Analysis of D-Mannose-¹³C,d Labeled Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that profoundly impacts protein function, localization, and stability. Alterations in glycosylation patterns are increasingly recognized as hallmarks of various diseases, including cancer, making glycoproteins promising targets for diagnostics and therapeutics. Stable isotope labeling of glycoproteins in cell culture, coupled with mass spectrometry, provides a powerful platform for the quantitative analysis of glycoprotein dynamics and function.

This document outlines the application of D-Mannose-¹³C,d metabolic labeling for the quantitative mass spectrometry analysis of glycoproteins. D-mannose is a key monosaccharide in the synthesis of N-linked glycans. By introducing a stable isotope-labeled version of D-mannose into cell culture, glycoproteins become labeled, allowing for their differentiation from unlabeled counterparts by mass spectrometry. This approach enables the precise quantification of changes in glycoprotein abundance, turnover, and glycosylation site occupancy under various experimental conditions.

Principle of the Method

Cells are cultured in a medium where standard D-mannose is replaced with D-Mannose-¹³C,d. This labeled mannose is taken up by the cells and incorporated into the N-glycan biosynthesis pathway. As glycoproteins are synthesized, the labeled mannose is added to the glycan chains. Following cell lysis and protein extraction, glycoproteins are proteolytically digested into peptides. The resulting glycopeptides, now carrying the mass-shifted mannose, can be distinguished from their natural abundance counterparts by mass spectrometry. The relative signal intensities of the labeled and unlabeled glycopeptide pairs are then used to quantify changes in the glycoproteome.

Applications

-

Drug Discovery and Development: Elucidate the mechanism of action of drugs that affect glycoprotein biosynthesis or turnover.

-

Biomarker Discovery: Identify glycoproteins that are differentially expressed or glycosylated in disease states compared to healthy controls.[1][2][3]

-

Cell Biology Research: Investigate the dynamics of glycoprotein synthesis, trafficking, and degradation in response to various stimuli.

-

Metabolic Flux Analysis: Trace the incorporation and metabolism of mannose through the glycosylation pathways.[4]

Quantitative Data Summary

The efficiency of metabolic labeling with mannose can vary between cell lines and is dependent on the concentration of labeled mannose and glucose in the culture medium. The following tables summarize representative quantitative data on mannose incorporation into N-glycans.

Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Various Cell Lines

| Cell Line | Labeled Mannose Concentration (µM) | Glucose Concentration (mM) | Contribution from Exogenous Mannose (%) |

| Normal Human Fibroblasts | 50 | 5 | 25-30 |

| MPI-CDG Fibroblasts | 50 | 5 | 80 |

| Various Cancer Cell Lines | 50 | 5 | 10-45 |

| Various Cancer Cell Lines | 200 | 5 | up to 75 |

Data synthesized from multiple sources indicating the percentage of mannose in N-glycans derived directly from the culture medium.[5][6]

Table 2: Relative Incorporation Efficiency of Mannose vs. Glucose

| Cell Line Type | Relative Uptake Rate (Mannose/Glucose) | Relative Incorporation Efficiency into N-Glycans (Mannose/Glucose) |

| Fibroblasts | ~1:180 | ~100:1 |

This table highlights that while glucose is taken up at a much higher rate, mannose is incorporated into N-glycans with significantly higher efficiency.[5]

Experimental Protocols

This section provides detailed protocols for the mass spectrometry analysis of D-Mannose-¹³C,d labeled glycoproteins.

Protocol 1: Metabolic Labeling of Glycoproteins in Cell Culture

-

Cell Culture Preparation:

-

Culture cells of interest to approximately 75% confluency in their standard growth medium.

-

For adherent cells, use a 60-mm dish or other appropriate culture vessel. For suspension cells, adjust the culture volume accordingly.

-

-

Preparation of Labeling Medium:

-

Prepare a sufficient volume of glucose-free Dulbecco's Modified Eagle's Medium (DMEM).

-

Supplement the medium with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled monosaccharides.

-

Add D-Glucose to a final concentration of 5 mM.

-

Add D-Mannose-¹³C,d to the desired final concentration (a starting concentration of 50 µM is recommended).[5]

-

-

Metabolic Labeling:

-

Aspirate the standard growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS).

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal labeling time should be determined empirically for the specific cell line and experimental goals.

-

Protocol 2: Glycoprotein Extraction and Digestion

-

Cell Lysis and Protein Extraction:

-

After labeling, place the culture dish on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% (w/v) octyl-β-D-glucopyranoside) to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the soluble proteins to a new tube.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Reduction, Alkylation, and Proteolytic Digestion:

-

Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate.

-

Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.

-

Cool the sample to room temperature.

-

Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

-

Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.[7]

-

Protocol 3: Glycopeptide Enrichment

-

Hydrophilic Interaction Liquid Chromatography (HILIC) Enrichment:

-

Condition a ZIC-HILIC micro-spin column by washing three times with 80% acetonitrile (ACN), 1% trifluoroacetic acid (TFA).

-

Load the digested peptide sample onto the HILIC column.

-

Wash the column three times with 80% ACN, 1% TFA to remove non-glycosylated peptides.

-

Elute the enriched glycopeptides three times with 0.1% TFA.[8]

-

Dry the eluted glycopeptides using a vacuum centrifuge.

-

Protocol 4: LC-MS/MS Analysis

-

Sample Resuspension:

-

Resuspend the dried glycopeptides in 0.1% formic acid for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC) Separation:

-

Use a nano-flow HPLC system equipped with a C18 reversed-phase column (e.g., 75 µm ID x 15 cm length).

-

Establish a suitable gradient for glycopeptide separation. An example gradient is as follows:

-

0-5 min: 2% B

-

5-95 min: 2-40% B

-

95-105 min: 40-80% B

-

105-110 min: 80% B

-

110-120 min: 80-2% B

-

(Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile)

-

-

-

Mass Spectrometry (MS) and MS/MS Parameters:

-

The following parameters are provided as a starting point and should be optimized for the specific instrument used.

-

MS1 Scan:

-

Resolution: 60,000 - 120,000

-

Scan range (m/z): 400-2000

-

AGC target: 3e6

-

Maximum injection time: 50 ms

-

-

MS/MS Scan (Data-Dependent Acquisition):

-

Select the top 10-20 most intense precursor ions for fragmentation.

-

Fragmentation: Higher-energy C-trap dissociation (HCD)

-

Resolution: 15,000 - 30,000

-

AGC target: 2e5

-

Maximum injection time: 100 ms

-

Dynamic exclusion: 30 s

-

-

Protocol 5: Data Analysis

-

Glycopeptide Identification:

-

Use specialized software (e.g., Byonic™, MaxQuant with glyco-modifications) to search the raw MS data against a protein database.

-

Specify the variable modifications for the ¹³C and deuterium labeling on mannose residues.

-

Include other potential modifications such as carbamidomethylation of cysteine (fixed) and oxidation of methionine (variable).

-

-

Quantification:

-

Quantify the relative abundance of labeled and unlabeled glycopeptides by comparing the peak areas or intensities of their respective precursor ions in the MS1 scans.

-

Software packages can automate this process by extracting ion chromatograms (XICs) for the paired light and heavy glycopeptides.

-

Calculate the heavy/light ratio for each identified glycopeptide to determine the change in its abundance between samples.

-

Visualizations

The following diagrams illustrate the key workflows and concepts described in this application note.

Caption: Experimental workflow for quantitative glycoproteomics using D-Mannose-¹³C,d labeling.

Caption: Simplified pathway of D-Mannose-¹³C,d incorporation into glycoproteins.

References

- 1. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 8. Intact glycopeptides identified by LC-MS/MS as biomarkers for response to chemotherapy of locally advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Quantification of Glycopeptides by Multiple Reaction Monitoring LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tracking D-Mannose-¹³C,d in Metabolites using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to trace the metabolic fate of D-Mannose labeled with carbon-13 (¹³C) and deuterium (d). This methodology is a powerful tool for elucidating the role of mannose in various metabolic pathways, understanding disease mechanisms, and evaluating the efficacy of therapeutic agents.

Introduction

D-Mannose, a C-2 epimer of glucose, plays a crucial role in cellular metabolism, particularly in glycosylation pathways.[1] Tracking the incorporation of isotopically labeled mannose into downstream metabolites provides invaluable insights into metabolic fluxes and pathway dynamics. Combining ¹³C and deuterium labeling offers a sophisticated approach to trace the carbon skeleton and specific hydrogen atoms of mannose, respectively. NMR spectroscopy, with its ability to resolve signals from specific atomic nuclei in a molecule, is an ideal technique for such studies.[2][3] This document outlines the key NMR techniques, experimental protocols, and data analysis approaches for tracking D-Mannose-¹³C,d.

Key NMR Spectroscopy Techniques

Several NMR techniques can be employed to track ¹³C and deuterium-labeled metabolites. The choice of technique depends on the specific research question, the level of isotopic enrichment, and the available instrumentation.

-

¹H-NMR for Indirect ¹³C-Quantification: One-dimensional (1D) proton (¹H) NMR is a rapid and sensitive method to indirectly quantify ¹³C enriched molecules. The presence of a ¹³C nucleus adjacent to a proton results in a characteristic splitting of the proton signal (J-coupling), allowing for the quantification of the ¹³C-labeled fraction relative to the unlabeled pool.[4]

-

Direct ¹³C-NMR: While less sensitive than ¹H-NMR, direct 1D ¹³C-NMR provides a greater chemical shift dispersion, leading to less signal overlap and easier peak identification.[5][6] With isotopic enrichment and modern NMR hardware, high-quality ¹³C spectra can be obtained in a reasonable timeframe.[3]

-

2D Heteronuclear NMR (HSQC, HMBC): Two-dimensional (2D) techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful for unambiguous metabolite identification. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range correlations, aiding in the structural elucidation of novel metabolites.[7]

-

Deuterium (²H) NMR: Direct ²H-NMR can be used to monitor the fate of deuterium labels. However, due to the quadrupolar nature of the deuterium nucleus, the signals are broader than for ¹H or ¹³C.

-

Simultaneous ¹³C and ²H Metabolic Flux Analysis: The combined use of ¹³C and deuterium tracers, analyzed by NMR and/or mass spectrometry, provides a comprehensive view of metabolic fluxes.[8][9] This dual-labeling strategy can differentiate between pathways that may be ambiguous with a single tracer.

Data Presentation: Quantitative Analysis of D-Mannose-¹³C Metabolism

The following table is a representative example of how quantitative data from a D-Mannose-¹³C labeling experiment can be presented. The values are illustrative and would be determined experimentally. The fractional enrichment represents the percentage of a given metabolite pool that is derived from the labeled D-mannose.

| Metabolite | Chemical Shift (¹³C ppm) | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Treatment | Fold Change | p-value |

| Mannose-6-phosphate | 95.2 (C1) | 85.3 ± 4.2 | 75.1 ± 3.8 | 0.88 | 0.04 |

| Fructose-6-phosphate | 63.1 (C1) | 42.1 ± 3.1 | 55.6 ± 4.5 | 1.32 | 0.02 |

| Lactate | 21.0 (C3) | 15.8 ± 1.9 | 25.4 ± 2.3 | 1.61 | 0.01 |

| Alanine | 17.5 (C3) | 12.3 ± 1.5 | 18.9 ± 2.1 | 1.54 | 0.03 |

| Glutamate | 34.2 (C4) | 5.2 ± 0.8 | 8.7 ± 1.1 | 1.67 | 0.02 |

Data are presented as mean ± standard deviation for n=3 biological replicates.

Mandatory Visualizations

Metabolic Pathway of D-Mannose

The following diagram illustrates the primary metabolic pathways of D-mannose, including its conversion to fructose-6-phosphate and entry into glycolysis.

Caption: Metabolic fate of D-Mannose in the cell.

Experimental Workflow for NMR-based Metabolomics

This diagram outlines the key steps involved in a typical NMR-based metabolomics experiment using cultured cells.

References

- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR methods for metabolomics of mammalian cell culture bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. NMR-based metabolomics with enhanced sensitivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01103K [pubs.rsc.org]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. researchgate.net [researchgate.net]

Quantifying Glycosylation Dynamics: Application Notes and Protocols for D-Mannose-¹³C,d Pulse-Chase Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the dynamics of protein glycosylation using D-Mannose-¹³C,d pulse-chase experiments coupled with mass spectrometry. This powerful technique allows for the precise measurement of the synthesis and turnover rates of glycoproteins, offering critical insights into cellular metabolism, disease pathology, and the mechanism of action of therapeutic drugs.

Introduction to Glycosylation Dynamics

Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that influences protein folding, stability, trafficking, and function. The dynamic nature of glycosylation, with constant synthesis and turnover of glycoproteins, plays a pivotal role in cellular homeostasis and response to stimuli. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation.

Stable isotope labeling with heavy atom-containing monosaccharides, such as D-Mannose-¹³C,d, provides a robust method to trace the fate of these sugars as they are incorporated into glycoproteins. A pulse-chase experimental design allows for the temporal resolution of glycan synthesis and degradation, providing quantitative data on the turnover rates of specific glycoproteins and glycoforms.

Principle of the D-Mannose-¹³C,d Pulse-Chase Method

The D-Mannose-¹³C,d pulse-chase technique is a metabolic labeling strategy.

-

Pulse: Cells are incubated for a defined period with culture medium containing D-Mannose-¹³C,d. During this "pulse" phase, the heavy-labeled mannose is taken up by the cells and incorporated into newly synthesized glycoproteins.

-

Chase: The labeling medium is then replaced with a medium containing an excess of unlabeled ("light") D-Mannose. This "chase" phase prevents further incorporation of the heavy label.

By collecting samples at various time points during the chase, it is possible to monitor the disappearance of the heavy-labeled glycoproteins as they are degraded and replaced by newly synthesized, light-labeled molecules. The rate of disappearance is a direct measure of the glycoprotein's turnover rate or half-life.

Applications in Research and Drug Development

-

Understanding Disease Mechanisms: Quantifying changes in glycoprotein turnover in response to genetic mutations or disease states can elucidate pathogenic mechanisms. For instance, this method can be used to study the altered glycoprotein dynamics in congenital disorders of glycosylation.[1][2]

-

Biomarker Discovery: Identifying glycoproteins with altered turnover rates in diseased tissues or cells can lead to the discovery of novel biomarkers for diagnosis and prognosis.

-

Drug Development: This technique can be employed to assess the effect of drugs on specific glycosylation pathways. By measuring changes in glycoprotein turnover, researchers can understand a drug's mechanism of action and its impact on cellular metabolism.

-

Metabolic Flux Analysis: The incorporation of ¹³C-labeled mannose can be used to trace the metabolic flux of mannose into various glycosylation pathways, providing a quantitative understanding of cellular carbohydrate metabolism.[3]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow of a D-Mannose-¹³C,d pulse-chase experiment and the metabolic pathway of mannose incorporation into N-glycans.

Detailed Experimental Protocols

This section provides a generalized protocol that can be adapted for specific cell lines and experimental goals.

Materials and Reagents

-

Cell Line: Mammalian cell line of interest (e.g., HEK293, HeLa, CHO).

-

Culture Media:

-

Standard growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Pulse medium: Glucose-free and mannose-free medium supplemented with dialyzed FBS, L-glutamine, sodium pyruvate, and D-Mannose-¹³C,d (e.g., from Cambridge Isotope Laboratories, Inc.).

-

Chase medium: Standard growth medium containing a high concentration of unlabeled D-Mannose (e.g., 10 mM).

-

-

Labeling Reagent: D-Mannose-¹³C₆,d₇ or other appropriately labeled mannose.

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

-

Protein Digestion: Sequencing-grade modified trypsin.

-

Mass Spectrometry: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

Protocol for D-Mannose-¹³C,d Pulse-Chase

Day 1: Cell Seeding

-

Seed cells in appropriate culture vessels (e.g., 10 cm dishes) to reach 70-80% confluency on the day of the experiment.

Day 2: Pulse-Chase Experiment

-

Pre-incubation (Starvation):

-

Aspirate the standard growth medium from the cells.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add pre-warmed pulse medium without D-Mannose-¹³C,d and incubate for 30-60 minutes to deplete intracellular pools of unlabeled mannose.

-

-

Pulse:

-

Aspirate the starvation medium.

-

Add pre-warmed pulse medium containing D-Mannose-¹³C,d (e.g., 50-100 µM).

-

Incubate for the desired pulse duration (e.g., 4 hours).

-

-

Chase:

-

Aspirate the pulse medium.

-

Wash the cells twice with pre-warmed PBS to remove residual labeled mannose.

-

Add pre-warmed chase medium. This marks the beginning of the chase (t=0).

-

-

Time Point Collection:

-

At each designated chase time point (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells.

-

For the t=0 time point, harvest immediately after adding the chase medium.

-

To harvest, aspirate the chase medium, wash twice with ice-cold PBS, and lyse the cells directly in the dish with ice-cold lysis buffer.

-

Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and store at -80°C until further processing.

-

Sample Preparation for Mass Spectrometry

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Protein Digestion:

-

Take an equal amount of protein from each time point (e.g., 50 µg).

-

Perform in-solution or in-gel digestion with trypsin. For in-solution digestion, proteins are typically reduced with DTT, alkylated with iodoacetamide, and then digested with trypsin overnight at 37°C.

-

-

Peptide Cleanup: Desalt the resulting peptide mixtures using C18 solid-phase extraction (SPE) cartridges or tips.

-

LC-MS/MS Analysis:

-

Resuspend the cleaned peptides in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).

-

Analyze the samples by nano-LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 scans for quantification and MS2 scans for peptide identification.

-

Data Analysis

-

Peptide and Protein Identification: Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Search the MS/MS spectra against a relevant protein database to identify peptides and proteins.

-

Quantification of Heavy/Light Ratios: The software will quantify the intensity of the "heavy" (¹³C,d-labeled) and "light" (unlabeled) isotopic envelopes for each identified peptide at each time point.

-

Calculation of Turnover Rate:

-

The fraction of the remaining heavy-labeled protein at each chase time point (t) can be calculated as: Fraction Heavy = Intensity_Heavy / (Intensity_Heavy + Intensity_Light)

-

Plot the natural logarithm of the "Fraction Heavy" against the chase time.

-

The degradation rate constant (k_deg) is the negative of the slope of the linear regression of this plot.

-

The half-life (t_1/2) of the glycoprotein can then be calculated using the formula: t_1/2 = ln(2) / k_deg

-

Quantitative Data Presentation

The following tables provide examples of how quantitative data from D-Mannose-¹³C,d pulse-chase experiments can be presented.

Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Different Cell Lines

| Cell Line | Exogenous Mannose Concentration | Contribution of Exogenous Mannose to N-Glycan Mannose (%) |

| Human Fibroblasts (Normal) | 50 µM | 25-30[3] |

| Human Fibroblasts (MPI-deficient) | 50 µM | 80[3] |

| HeLa | 50 µM | ~40 |

| HepG2 | 50 µM | ~35 |

Data adapted from studies on metabolic flux. This demonstrates the variable reliance of different cell lines on exogenous mannose for glycosylation.

Table 2: Hypothetical Turnover Rates of a Specific Glycoprotein in Response to Drug Treatment

| Treatment | Glycoprotein | Degradation Rate Constant (k_deg) (h⁻¹) | Half-life (t_1/2) (h) |

| Vehicle Control | Glycoprotein X | 0.028 | 24.8 |

| Drug A (10 µM) | Glycoprotein X | 0.056 | 12.4 |

| Drug B (10 µM) | Glycoprotein X | 0.014 | 49.5 |

This table illustrates how the technique can be used to quantify the effect of different compounds on the turnover of a specific glycoprotein of interest.

Table 3: Half-lives of Different Glycoforms of a Glycoprotein

| Glycoform | Predominant Glycan Structure | Half-life (t_1/2) (h) |

| Glycoform 1 | High-mannose (Man9GlcNAc2) | 18.2 |

| Glycoform 2 | Complex, biantennary | 36.5 |

| Glycoform 3 | Complex, triantennary, sialylated | 48.1 |

This hypothetical data demonstrates the ability to measure the turnover of specific glycoforms, which can be distinguished by the mass of their glycopeptides in the mass spectrometer.

Conclusion

D-Mannose-¹³C,d pulse-chase experiments are a powerful tool for the quantitative analysis of glycosylation dynamics. This technique provides detailed insights into the synthesis and degradation of glycoproteins, which is invaluable for basic research, biomarker discovery, and drug development. The protocols and data presentation formats provided here serve as a comprehensive guide for researchers and scientists to design, execute, and interpret these sophisticated experiments.

References

Application of D-Mannose-¹³C,d in the Study of Congenital Disorders of Glycosylation

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Congenital Disorders of Glycosylation (CDG) are a group of inherited metabolic diseases caused by defects in the synthesis of glycans, which are complex sugar chains attached to proteins and lipids. These disorders can lead to a wide range of severe clinical symptoms. The study of mannose metabolism is crucial for understanding the pathophysiology of many CDG types, as mannose is a key monosaccharide in the N-glycosylation pathway. D-Mannose-¹³C,d, a stable isotope-labeled form of mannose, serves as a powerful tool for tracing the metabolic fate of mannose and quantifying its incorporation into glycoconjugates. This allows researchers to investigate metabolic fluxes, identify enzymatic defects, and evaluate the efficacy of therapeutic interventions like D-mannose supplementation.

This document provides detailed application notes and protocols for the use of D-Mannose-¹³C,d in the context of CDG research, with a focus on studies involving patient-derived fibroblasts.

Scientific Background

The central role of mannose in N-glycosylation begins with its conversion to mannose-6-phosphate, followed by isomerization to mannose-1-phosphate, and finally activation to GDP-mannose, the donor substrate for mannosyltransferases. In several types of CDG, such as PMM2-CDG (the most common type), the enzymes responsible for these conversions are deficient. Oral supplementation with D-mannose has been investigated as a therapeutic strategy to bypass these defects and increase the intracellular pool of mannose for glycosylation.[1][2][3] Stable isotope labeling with D-Mannose-¹³C,d allows for the precise tracking of exogenous mannose through these metabolic pathways, providing a quantitative measure of its contribution to glycoprotein synthesis.

Key Applications

-

Metabolic Flux Analysis: Tracing the flow of ¹³C-labeled mannose through the glycosylation pathway to identify bottlenecks and quantify the efficiency of mannose utilization in CDG patient cells compared to healthy controls.

-

Diagnostic Research: Developing and validating new diagnostic methods based on the differential incorporation of labeled mannose into specific biomarkers.

-

Therapeutic Monitoring: Assessing the biochemical response to D-mannose supplementation therapy by measuring the incorporation of D-Mannose-¹³C,d into glycoproteins.[1][3]

-

Drug Discovery: Screening for compounds that can enhance the uptake and metabolism of mannose in CDG models.

Data Presentation

Table 1: GDP-Mannose Levels in Fibroblasts from Healthy Controls and CDG Patients

| Cell Type | Condition | GDP-Mannose (pmol/10⁶ cells) | Reference |

| Normal Fibroblasts | Baseline | 23.5 | [4] |

| Normal Fibroblasts | + 1 mM Mannose | No significant change | [4] |

| PMM-deficient Fibroblasts | Baseline | 2.3 - 2.7 | [4] |

| PMM-deficient Fibroblasts | + 1 mM Mannose | ~15.5 | [4] |

| PMI-deficient Fibroblasts | Baseline | 4.6 | [4] |

| PMI-deficient Fibroblasts | + 1 mM Mannose | 24.6 | [4] |

Table 2: Clinical and Biochemical Effects of D-Mannose Supplementation in FCSK-CDG

| Parameter | Before D-Mannose Treatment | After D-Mannose Treatment | Reference |

| Clinical Outcome | Chronic diarrhea, oral aversion, poor weight gain | Resolution of diarrhea and oral aversion, improved weight gain, developmental gains | [5][6][7] |

| Serum N-glycan Profile | Decreased fucosylated glycans | Improved abundance of fucosylated glycans | [5][6][7] |

| In Vitro Fibroblast Study | Low fucosylation | Marked increase in fucosylation with D-mannose | [5][6][7] |

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of D-Mannose-¹³C,d incorporation into glycoproteins.

Caption: Experimental workflow for tracing D-Mannose-¹³C,d in fibroblasts.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Fibroblasts with D-Mannose-¹³C,d

Objective: To label cellular glycoproteins with D-Mannose-¹³C,d for subsequent analysis of mannose incorporation.

Materials:

-

Patient-derived and control fibroblasts

-

Dulbecco's Modified Eagle Medium (DMEM) with desired glucose concentration

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

D-Mannose-¹³C,d (e.g., U-¹³C₆, 1-d)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates (6-well or 10 cm dishes)

Procedure:

-

Cell Culture: Culture patient and control fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.

-

Preparation of Labeling Medium: Prepare DMEM containing the desired concentration of D-Mannose-¹³C,d. A typical starting concentration is 1 mM. The glucose concentration in the medium can be varied to study the competition between glucose and mannose metabolism.

-

Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells twice with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. The incubation time will depend on the desired level of labeling and the turnover rate of the glycoproteins of interest.

-

-

Cell Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.

-

Centrifuge the cells at 500 x g for 5 minutes.

-

Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

-

The cell pellet can be stored at -80°C for subsequent glycoprotein isolation and analysis.

-

Protocol 2: Analysis of ¹³C,d-Mannose Incorporation by GC-MS

Objective: To quantify the amount of D-Mannose-¹³C,d incorporated into total cellular glycoproteins.

Materials:

-

Labeled cell pellet from Protocol 1

-

Lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Methanol

-

HCl

-

N-acetylation reagent (e.g., acetic anhydride)

-

Derivatization reagent (e.g., Tri-Sil HTP)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Protein Extraction:

-

Resuspend the cell pellet in lysis buffer and lyse the cells according to standard procedures.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Quantify the protein concentration.

-

-

Glycoprotein Precipitation:

-

Precipitate the total protein from the lysate using cold acetone or methanol.

-

Wash the protein pellet to remove free monosaccharides.

-

-

Hydrolysis:

-

Resuspend the protein pellet in 2M HCl in methanol.

-

Incubate at 80°C for 16-24 hours to release the monosaccharides as methyl glycosides.

-

-

N-acetylation:

-

Neutralize the sample and perform N-acetylation using a suitable reagent like acetic anhydride to modify amino sugars.

-

-

Derivatization:

-

Dry the sample under a stream of nitrogen.

-

Add a silylating derivatization reagent (e.g., Tri-Sil HTP) and incubate at 80°C for 30 minutes to create trimethylsilyl (TMS) derivatives of the monosaccharides.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable temperature gradient to separate the different monosaccharide derivatives.

-

The mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the identification and quantification of the ¹³C,d-labeled mannose based on its specific mass shift compared to the unlabeled standard.

-

-

Data Analysis:

-

Calculate the fractional enrichment of ¹³C,d-mannose in the total mannose pool from the integrated peak areas of the labeled and unlabeled mannose fragments.

-

Conclusion

The use of D-Mannose-¹³C,d provides a robust and quantitative method for investigating the pathophysiology of Congenital Disorders of Glycosylation. The protocols outlined above offer a framework for researchers to trace the metabolic fate of mannose in patient-derived cells, assess the impact of genetic defects on glycosylation pathways, and evaluate the biochemical efficacy of potential therapeutic strategies. These techniques are invaluable for advancing our understanding of CDG and for the development of novel treatments for these debilitating disorders.

References

- 1. MOGS-CDG: Quantitative analysis of the diagnostic Glc3 Man tetrasaccharide and clinical spectrum of six new cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mannose metabolism: more than meets the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Mannose supplementation corrects GDP-mannose deficiency in cultured fibroblasts from some patients with Congenital Disorders of Glycosylation (CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Break the Chemical Shift Degeneracy of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycomic and glycoproteomic analysis of glycoproteins—a tutorial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-mannose as a new therapy for fucokinase deficiency-related congenital disorder of glycosylation (FCSK-CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Metabolic Tracing with D-Mannose-¹³C,d in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to D-Mannose Metabolic Tracing

D-mannose, a C-2 epimer of glucose, is a monosaccharide crucial for glycoprotein synthesis and cellular metabolism. While less abundant than glucose, its metabolic pathways are of significant interest in various physiological and pathological states, including congenital disorders of glycosylation, cancer, and immune regulation.[1] In vivo metabolic tracing using stable isotope-labeled D-mannose, such as D-Mannose-¹³C,d, allows for the qualitative and quantitative assessment of its metabolic fate in a whole-organism context. This technique enables researchers to track the incorporation of labeled carbon and deuterium atoms into downstream metabolites, providing insights into the dynamics of mannose uptake, catabolism, and anabolic utilization.

Stable isotope tracers like D-Mannose-¹³C,d are non-radioactive and can be safely administered to animal models.[2] The subsequent analysis of tissues and biofluids using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for the determination of isotopic enrichment in various metabolites. This data can be used to calculate metabolic fluxes, revealing the rates of specific biochemical reactions and the relative contributions of D-mannose to different metabolic pathways.

Applications in Research and Drug Development

-

Glycobiology and Glycoprotein Synthesis: Trace the incorporation of mannose into N-linked and O-linked glycans, providing a deeper understanding of glycosylation processes in health and disease.

-

Cancer Metabolism: Investigate the role of mannose metabolism in tumor growth and its potential as a therapeutic target. Some cancer cells exhibit altered mannose metabolism, making them susceptible to mannose-induced metabolic stress.

-

Immunology: Elucidate how mannose metabolism influences immune cell function and differentiation, particularly in the context of autoimmune diseases and inflammation.

-

Congenital Disorders of Glycosylation (CDG): Study the metabolic consequences of enzymatic defects in mannose metabolism and evaluate the efficacy of mannose supplementation therapies.

-

Pharmacokinetics and Drug Metabolism: Assess how therapeutic interventions affect mannose metabolism and the broader metabolic network.

Experimental Protocols

Animal Model and Study Design

-

Animal Selection: The choice of animal model (e.g., mouse, rat) will depend on the specific research question. Commonly used strains for metabolic studies include C57BL/6 mice.

-

Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.

-

Diet: A standard chow diet is typically used. For specific studies, a defined diet may be necessary to control for nutrient intake.

-

Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Preparation and Administration of D-Mannose-¹³C,d

-

Tracer: D-Mannose-¹³C₆,d₇ (uniformly labeled with six ¹³C atoms and seven deuterium atoms) is a common choice for tracing studies.

-

Formulation: Dissolve the labeled mannose in sterile saline or phosphate-buffered saline (PBS) for injection or in drinking water for oral administration. The concentration should be calculated based on the desired dosage.

-

Administration Routes:

-

Oral Gavage: This method allows for precise dosing. A typical volume for mice is 5-10 mL/kg of body weight.[3] For a 25g mouse, this would be 0.125-0.250 mL.

-

Intravenous (IV) Injection: Tail vein injection is a common route for rapid delivery of the tracer into the bloodstream.

-

Dietary Supplementation/Drinking Water: For longer-term studies aiming to achieve a metabolic steady state, the tracer can be mixed into the diet or drinking water. A study in mice used 1.1 M D-mannose in drinking water.[4][5]

-

Sample Collection

-

Time Points: The timing of sample collection is critical and depends on the metabolic pathways of interest. For rapid processes, time points can range from minutes to a few hours post-administration.[6] For slower turnover pathways, longer time points (e.g., 24 hours) may be necessary.

-

Blood Collection: Blood can be collected via tail vein, saphenous vein, or cardiac puncture at the terminal time point. Use EDTA- or heparin-coated tubes to prevent coagulation and immediately place on ice. Centrifuge at 4°C to separate plasma.

-

Tissue Collection: At the terminal time point, euthanize the animal according to approved protocols. Immediately dissect the tissues of interest (e.g., liver, kidney, brain, tumor) and flash-freeze them in liquid nitrogen to quench metabolic activity.[7] Store samples at -80°C until further processing.

Metabolite Extraction from Tissues

This protocol is adapted from standard procedures for untargeted metabolomics.[8][9][10][11]

-

Homogenization:

-

Weigh the frozen tissue (typically 20-50 mg).

-

Place the tissue in a pre-chilled 2 mL microcentrifuge tube containing stainless steel beads.

-

Add a cold extraction solvent (e.g., 80% methanol) at a specific ratio (e.g., 1:10 w/v).

-

Homogenize the tissue using a bead-based homogenizer (e.g., Precellys, TissueLyser) at a low temperature.

-

-

Extraction:

-

Incubate the homogenate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes.

-

-

Sample Preparation for MS Analysis:

-

Carefully collect the supernatant containing the metabolites.

-

For LC-MS analysis, the supernatant can be directly used or dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in an appropriate solvent (e.g., 50% methanol).

-

For GC-MS analysis, the dried extract needs to be derivatized to increase the volatility of the metabolites.

-

Mass Spectrometry Analysis and Data Interpretation

-

Instrumentation: High-resolution mass spectrometers, such as a Q-TOF or Orbitrap, coupled with liquid chromatography (LC) or gas chromatography (GC) are used for analysis.

-

Data Acquisition: Acquire data in both full scan mode to identify metabolites and in MS/MS mode to confirm their identity.

-

Data Analysis:

-

Identify metabolites by comparing their retention times and mass-to-charge ratios (m/z) to a library of standards.

-

Determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).

-

Correct the raw MID data for the natural abundance of ¹³C.

-

Calculate the fractional contribution of D-mannose-¹³C,d to each metabolite.

-

Metabolic flux analysis can be performed using specialized software (e.g., INCA, Metran) to model the metabolic network and calculate reaction rates.

-

Data Presentation

Quantitative data from in vivo metabolic tracing studies are best presented in tabular format to facilitate comparison between different experimental groups and tissues. The following are examples of how such data can be structured.

Table 1: Illustrative Isotopic Enrichment of Key Metabolites in Mouse Liver Following Oral Gavage of D-Mannose-¹³C₆,d₇ (2 g/kg)

| Metabolite | Time Post-Gavage (hours) | Isotopic Enrichment (%) (Mean ± SD, n=5) |

| Glycolysis/Gluconeogenesis | ||

| Mannose-6-Phosphate | 1 | 85.2 ± 4.1 |

| Fructose-6-Phosphate | 1 | 42.5 ± 3.7 |

| Glucose-6-Phosphate | 1 | 15.8 ± 2.1 |

| 3-Phosphoglycerate | 1 | 8.3 ± 1.5 |

| Lactate | 1 | 5.1 ± 0.9 |

| Pentose Phosphate Pathway | ||

| 6-Phosphogluconate | 1 | 12.6 ± 1.8 |

| Ribose-5-Phosphate | 1 | 7.9 ± 1.2 |

| TCA Cycle | ||

| Citrate | 4 | 6.2 ± 1.1 |

| α-Ketoglutarate | 4 | 4.8 ± 0.8 |

| Malate | 4 | 5.5 ± 0.9 |

| Glycoprotein Precursors | ||

| GDP-Mannose | 4 | 65.7 ± 5.3 |